6-Methoxy-2-(methylthio)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-11-6-3-4-7-8(5-6)13-9(10-7)12-2/h3-5H,1-2H3 |
InChI Key |
BAVPPRHBRBTVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)SC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 2 Methylthio Benzo D Thiazole and Analogous Structures
Foundational Cyclization Protocols for Benzothiazole (B30560) Ring Systems
The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, can be constructed through several reliable cyclization strategies. These foundational methods are crucial for accessing a wide array of substituted derivatives.
The Hantzsch thiazole synthesis, first described in 1887, is a classical method for forming the thiazole ring. ekb.eg The archetypal reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov While the original Hantzsch synthesis is primarily for thiazoles, modified versions can be adapted for benzothiazole systems, although it is less common than other methods for this specific scaffold. The reaction generally proceeds via a three-component one-pot condensation. nih.gov Under acidic conditions, the reaction between α-halogeno ketones and N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Modern iterations of this reaction focus on developing more environmentally benign and efficient conditions. For instance, a green method for synthesizing Hantzsch thiazole derivatives utilizes a silica-supported tungstosilisic acid as a reusable catalyst under ultrasonic irradiation, achieving yields between 79% and 90%. nih.gov
Table 1: Examples of Hantzsch-Type Thiazole Synthesis Conditions
| Reactants | Catalyst/Conditions | Product Type | Yield |
| α-haloketone, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | 79-90% nih.gov |
| α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH, 80°C | 2-imino-2,3-dihydrothiazoles | up to 73% rsc.org |
Synthesis via 2-Aminothiophenol (B119425) and Carbonyl Precursors
The most prevalent and versatile method for synthesizing the benzothiazole ring system is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. nih.govekb.eg This approach allows for the direct installation of a substituent at the C-2 position of the benzothiazole core. A wide range of precursors, including aldehydes, carboxylic acids, acyl chlorides, and esters, can be used. ekb.egnih.gov
The general mechanism involves an initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, forming an intermediate which then undergoes cyclization. ekb.eg A final oxidation or dehydration step yields the aromatic benzothiazole ring. ekb.egmdpi.com Numerous catalysts and reaction conditions have been developed to promote this transformation, ranging from traditional acid catalysts to modern nanoparticle-based and green chemistry approaches. ekb.egtku.edu.tw
Table 2: Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenol
| Carbonyl Precursor | Catalyst/Conditions | Key Features | Reference |
| Aromatic Aldehydes | Ultrasonic irradiation, room temp. | Solvent and catalyst-free, short reaction time | ekb.eg |
| Aromatic Aldehydes | L-proline, Microwave irradiation | Solvent-free, green method | tku.edu.tw |
| Carboxylic Acids | Polyphosphoric acid (PPA) | Good yields, direct condensation | nih.gov |
| Aldehydes | Iodine in DMF | Efficient, provides 2-substituted benzothiazoles | organic-chemistry.org |
| Aldehydes | Air/DMSO | Catalyst-free, tolerates wide functionality | organic-chemistry.org |
Oxidative Cyclization Reactions in Benzothiazole Formation
Oxidative cyclization represents another major pathway to benzothiazoles, typically starting from thioanilides (or thioformanilides). In these reactions, an intramolecular C-S bond is formed through an oxidative process, often involving a radical intermediate. organic-chemistry.org This method is particularly useful for synthesizing 2-aryl substituted benzothiazoles. organic-chemistry.org
A variety of oxidizing agents and catalysts have been employed to facilitate this cyclization. A notable metal-free approach uses 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane (B109758) at ambient temperature, which proceeds in high yields via a proposed sulfanyl (B85325) radical. organic-chemistry.org Iodine can also mediate an intramolecular oxidative cyclization of 2-(styrylthio)anilines to furnish 2-substituted benzothiazoles. organic-chemistry.org Furthermore, visible-light photoredox catalysis has emerged as a green alternative, enabling the radical cyclization of thioanilides to form the benzothiazole ring. nih.gov One prominent method involves the reaction of anilines with potassium thiocyanate (B1210189), followed by oxidative cyclization of the resulting thiourea intermediate using bromine. ekb.egresearchgate.net
Table 3: Methods for Oxidative Cyclization in Benzothiazole Synthesis
| Starting Material | Reagent/Catalyst | Key Features | Reference |
| Thioformanilides | DDQ in CH₂Cl₂ | Metal-free, ambient temperature, high yields | organic-chemistry.org |
| 2-(Styrylthio)anilines | Iodine in DCE | Metal-free, versatile | organic-chemistry.org |
| Thioanilides | Riboflavin, Visible light | Photosensitized, green chemistry | nih.gov |
| 4-Substituted anilines, KSCN | Bromine in Acetic Acid | Forms 2-aminobenzothiazoles, classical method | researchgate.netnih.gov |
Targeted Synthesis Strategies for 6-Methoxy-2-(methylthio)benzo[d]thiazole
To synthesize the specific compound this compound, the general strategies for ring formation must be combined with methods that precisely install the required functional groups at the C-6 and C-2 positions.
The methoxy (B1213986) group at the C-6 position is typically introduced by selecting an appropriately substituted starting material. The most direct approach involves starting with an aniline (B41778) derivative that already contains a methoxy group at the para position. ekb.egekb.eg
A well-documented method for the synthesis of 2-amino-6-methoxybenzothiazole (B104352) begins with p-anisidine (B42471) (4-methoxyaniline). ekb.egekb.eg This reaction involves treating p-anisidine with ammonium (B1175870) thiocyanate or potassium thiocyanate in a solvent like glacial acetic acid. ekb.egresearchgate.net An oxidative cyclization is then induced by the dropwise addition of bromine, leading to the formation of the 2-amino-6-methoxybenzothiazole core. ekb.egresearchgate.net This precursor is a versatile building block for further functionalization at the 2-position. sigmaaldrich.com
Reaction Scheme for 2-Amino-6-methoxybenzothiazole Synthesis:
Reactants: p-Anisidine, Ammonium Thiocyanate, Bromine ekb.egresearchgate.net
Solvent: Glacial Acetic Acid researchgate.net
Process: The reaction first forms an N-arylthiourea intermediate, which then undergoes bromine-mediated oxidative cyclization to yield 2-amino-6-methoxybenzothiazole. ekb.eg
This "bottom-up" approach, where the substituent is part of the initial building block, is generally more efficient than attempting to functionalize the C-6 position of a pre-formed benzothiazole ring.
The methylthio (-SMe) group at the C-2 position is commonly introduced via a 2-mercaptobenzothiazole (B37678) intermediate. wikipedia.org This intermediate can be synthesized by reacting 2-aminothiophenol with carbon disulfide. wikipedia.org For the target molecule, the analogous 6-methoxy-2-mercaptobenzothiazole would be the key intermediate.
Once the 2-mercapto (or thione tautomer) derivative is obtained, the methylthio group can be installed through a straightforward S-alkylation reaction. wikipedia.org This typically involves deprotonating the thiol with a base to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent.
Common Methylating Agents for S-alkylation:
Dimethyl sulfate (B86663) tandfonline.com
Methyl iodide
An alternative route involves converting a 2-amino group, such as in 2-amino-6-methoxybenzothiazole, into a different functional group that can be substituted. For example, a Sandmeyer-type reaction can convert the 2-amino group into a 2-bromo sigmaaldrich.com or 2-iodo researchgate.net group. These halo-derivatives can then potentially be reacted with a methylthiolate source to install the methylthio group. Another method involves the synthesis of 2-(thiocyanatomethylthio)benzothiazole (B1681996) from 2-mercaptobenzothiazole, indicating the reactivity of the C-2 sulfur for further elaboration. researchgate.net
Combining these strategies, a logical synthetic pathway for this compound would involve:
Synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine.
Conversion of the 2-amino group to a 2-mercapto group.
S-methylation of the 6-methoxy-2-mercaptobenzothiazole intermediate to yield the final product.
Regioselective Synthesis of Substituted Benzothiazoles
Regioselectivity is crucial in the synthesis of substituted benzothiazoles to ensure the desired placement of functional groups on the benzene ring, which dictates the molecule's ultimate properties and activity. One powerful strategy involves the intramolecular cyclization of substituted thiobenzanilides. The position of substituents on the aniline precursor directly controls the final substitution pattern of the benzothiazole product.
For instance, in palladium-catalyzed C-H functionalization reactions, the cyclization of thiobenzanilides with a substituent at the 3-position of the aniline ring occurs regioselectively at the less sterically hindered 6-position. acs.org This directed approach exclusively yields the 6-substituted benzothiazole, with no other regioisomers being observed. This method is highly effective for installing groups like methoxy at the 6-position, a key feature of the target compound. acs.org
Another metal-free approach to achieve regioselectivity involves an intramolecular cascade C-S bond formation. thieme-connect.com This method uses 2-fluoroanilines and benzoyl chlorides, which react in the presence of Lawesson's reagent. The reaction is believed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where the initial aniline substitution pattern dictates the final benzothiazole structure. thieme-connect.com This strategy provides a practical and atom-economical route to regioselectively substituted benzothiazoles. thieme-connect.com
Table 1: Examples of Regioselective Benzothiazole Synthesis
| Starting Material (Aniline Derivative) | Key Reagents/Catalyst | Product (Benzothiazole Derivative) | Selectivity | Reference |
|---|---|---|---|---|
| 3-Substituted Thiobenzanilide | Pd(II), Cu(I), Bu₄NBr | 6-Substituted Benzothiazole | Exclusive formation at the less hindered position | acs.org |
Modern Catalytic and Green Chemistry Approaches in Benzothiazole Synthesis
Recent advancements in synthetic chemistry have emphasized the development of catalytic and environmentally benign methods for constructing benzothiazole rings. dntb.gov.ua These approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous reagents, aligning with the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The synthesis of benzothiazoles is particularly amenable to this technology. For example, the condensation of 2-aminothiophenols with various aldehydes can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. nih.govsemanticscholar.org
One notable application is the one-pot, microwave-assisted synthesis of benzothiazole libraries via a cyclocondensation reaction promoted by phenyliodoniumbis(trifluoroacetate) (PIFA). mdpi.comias.ac.in This method allows for the rapid generation of diverse 2-substituted benzothiazoles in good to excellent yields (59–92%) within 15 minutes. mdpi.com Similarly, solvent-free microwave-assisted condensation of 2-aminothiophenol with carboxylic acids, catalyzed by P₄S₁₀, yields 2-substituted benzothiazoles in just 3-4 minutes. nih.gov These rapid, efficient, and often solvent-free conditions highlight the significant advantages of microwave technology in modern heterocyclic synthesis. ingentaconnect.comtsijournals.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Benzothiazole-s-triazine synthesis | 4 to 6 hours | 1 to 2 minutes | Yields improved | semanticscholar.org |
| 2-Substituted Benzothiazole Synthesis | 2 to 8 hours | 3 to 10 minutes | 3% to 113% increase | nih.gov |
Transition metal catalysis is a cornerstone of modern benzothiazole synthesis, enabling the efficient formation of key C-S and C-C bonds. Catalytic systems based on palladium, copper, nickel, and iron have been developed to construct the benzothiazole core through intramolecular C-H functionalization and C-S bond formation. dntb.gov.uanih.gov
A prominent example is the palladium-catalyzed oxidative cyclization of thiobenzanilides. acs.org This reaction proceeds via C-H activation followed by intramolecular C-S coupling to form the thiazole ring. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed efficiently, tolerating a wide variety of functional groups. acs.org Copper catalysts, such as copper oxide (CuO), are also effective for the one-pot reaction of 2-bromoanilines with dithiocarbamates to form 2-aminobenzothiazoles. nih.gov For less reactive 2-chloroanilines, a more potent palladium catalyst like Pd(PPh₃)₄ is required. nih.gov These methods provide direct and versatile routes to complex benzothiazoles from readily available starting materials. acs.org
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, efficiency, and atom economy by combining multiple synthetic steps into a single procedure without isolating intermediates. researchgate.net Numerous such strategies have been developed for benzothiazole synthesis.
One effective one-pot method involves the reaction of 2-aminothiophenol with benzoic acid derivatives using molecular iodine as a catalyst under solid-phase, solvent-free conditions. tandfonline.com This approach provides excellent yields of benzothiazole derivatives in as little as 10 minutes. nih.govtandfonline.com Another powerful example is a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol, which proceeds via the simultaneous formation of C-N and C-S bonds to afford the desired products in good yields. nih.gov Such strategies streamline the synthesis of complex molecules and are highly valuable for creating libraries of substituted benzothiazoles for further study. acs.org
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. nih.gov Solvent-free synthesis of benzothiazoles has been successfully achieved using various techniques. researchgate.net The reaction of 2-aminothiophenol with aromatic benzoyl chlorides can be performed efficiently under solvent-free conditions at room temperature, yielding products in excellent yields with short reaction times. researchgate.net
Catalytic methods are also well-suited for solvent-free applications. A Brønsted acidic ionic liquid (BAIL) gel has been shown to be an efficient and recyclable heterogeneous catalyst for the condensation of o-aminothiophenols with aldehydes at 130 °C under solvent-free conditions. nih.govacs.org This method features high yields, a wide substrate scope, and simple work-up, as the catalyst can be easily separated by centrifugation. nih.govacs.org Similarly, molecular iodine catalyzes the one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acids by simple trituration in a mortar, completely avoiding the need for solvents. tandfonline.com These environmentally conscious methods reduce waste and operational hazards, making benzothiazole synthesis more sustainable. nih.gov
Advanced Spectroscopic and Computational Elucidation of Molecular Architecture
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 6-Methoxy-2-(methylthio)benzo[d]thiazole, specific signals in both ¹H and ¹³C NMR spectra are expected, corresponding to its distinct chemical environments.
¹H NMR: The proton spectrum would feature singlets for the methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) protons. The aromatic protons on the benzothiazole (B30560) ring system would appear as a set of coupled signals (doublets and a doublet of doublets), characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The electron-donating methoxy group at the C6 position would typically shift the signal of the adjacent C5 proton to a higher field (lower ppm).
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The methyl carbons of the methoxy and methylthio groups would appear in the upfield region. The aromatic and heterocyclic carbons would resonate at lower fields, with their precise shifts influenced by the attached heteroatoms and substituents. Computational methods, such as the GIAO method, are often employed to predict chemical shifts and aid in the assignment of complex spectra for related benzothiazole structures. mdpi.com
Expected ¹H and ¹³C NMR Chemical Shift Assignments
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| -SCH₃ | Singlet | Upfield region |
| -OCH₃ | Singlet | Upfield region |
| Aromatic CH | Multiplet system | Downfield region |
| Quaternary C | - | Downfield region |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural components.
Key expected vibrational modes include C-H stretching from the aromatic ring and the methyl groups, C=N stretching of the thiazole (B1198619) ring, and C-O stretching from the methoxy group. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The presence of the benzothiazole ring itself gives rise to a series of characteristic bands. For instance, in related 6-methoxybenzothiazole (B1296504) derivatives, bands around 1263 cm⁻¹ (Ar-O-R) and 1056 cm⁻¹ (benzothiazole) have been identified. researchgate.net
Expected Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 |
| C=N Stretch (Thiazole) | ~1640-1600 |
| Aromatic C=C Stretch | ~1600-1450 |
| Asymmetric Ar-O-C Stretch | ~1250 |
| Symmetric Ar-O-C Stretch | ~1040 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak corresponding to its exact mass.
The fragmentation pattern would likely involve the loss of small, stable radicals. Common fragmentation pathways for related compounds like 2-(methylthio)benzothiazole (B1198390) include the loss of a methyl radical (•CH₃) from the methylthio group to form a stable cation. mzcloud.org For the 6-methoxy derivative, additional fragmentation could involve the loss of a methyl radical from the methoxy group or the cleavage of the entire methoxy group.
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are vital for understanding the molecular geometry, electronic structure, and reactivity of molecules at an atomic level. These computational approaches complement experimental data and provide predictive insights.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on the closely related 2-(methylthio)benzothiazole using DFT at the B3LYP/6-31+G(d,p) level provide a framework for understanding the target molecule. scirp.orgscirp.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.org For 2-(methylthio)benzothiazole, the HOMO-LUMO gap was found to be the lowest among several benzothiazole derivatives, indicating it is a relatively reactive and less stable molecule. scirp.org
The introduction of an electron-donating methoxy group at the C6 position of the benzothiazole ring in this compound is predicted to raise the energy of the HOMO. This would likely lead to a smaller HOMO-LUMO gap compared to its non-methoxylated counterpart, suggesting potentially higher reactivity. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to further quantify the molecule's reactivity profile. scirp.org
Calculated Electronic Properties for the Analog 2-(Methylthio)benzothiazole
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO-LUMO Gap (ΔE) | 0.1841 |
| Chemical Hardness (η) | 0.153 |
| Softness (S) | 6.5372 |
Data from a study on 2-(methylthio)benzothiazole. scirp.org
Ab Initio Methods for Electronic Structure and Reactivity Prediction
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, including the Hartree-Fock (HF) method, can be used to optimize molecular geometry and predict vibrational frequencies. nih.gov
For benzothiazole derivatives, ab initio calculations have been used to determine stable conformations and structural parameters like bond lengths and angles. nih.gov These calculations can establish the most stable conformer for analysis. While computationally more intensive, ab initio methods provide a fundamental understanding of the electronic structure. When used in conjunction with DFT, they offer a powerful approach to predicting the molecule's reactivity and spectroscopic characteristics, showing good correlation with experimental findings for similar systems. nih.gov
Vibrational Frequency Analysis and Theoretical Spectral Characterization
The vibrational properties of benzothiazole derivatives are a key area of research, often employing a combination of experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods such as Density Functional Theory (DFT). While specific experimental spectra for this compound are not widely published, theoretical calculations on analogous structures provide a robust framework for its spectral characterization.
Computational studies on related benzothiazole derivatives, often utilizing the B3LYP functional with various basis sets, allow for the prediction of vibrational modes. For instance, in similar molecules, the characteristic stretching vibrations for the C-H bonds in the phenyl ring are typically observed in the 3150–3262 cm⁻¹ range. The deformation vibrations of the C-H bonds in the methyl group are expected between 3008 cm⁻¹ and 3132 cm⁻¹. Furthermore, the stretching absorption bands for C-OCH₃ and O-CH₃ are anticipated around 1279 cm⁻¹ and 1059 cm⁻¹, respectively. The carbon-nitrogen (C-N) stretching absorption is typically found in the range of 1382-1266 cm⁻¹. mdpi.comresearchgate.net
A theoretical vibrational analysis of this compound would involve the calculation of harmonic vibrational frequencies, which are then often scaled to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is also a critical component, as it allows for the precise assignment of vibrational modes to specific atomic motions within the molecule.
Table 1: Predicted Vibrational Modes for this compound Based on Analogous Compounds
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching (Aromatic) | 3150 - 3262 |
| C-H Stretching (Methyl) | 3008 - 3132 |
| C=N Stretching (Thiazole) | ~1640 |
| C-N Stretching | 1266 - 1382 |
| C-O-C Stretching (Methoxy) | ~1279 (asymmetric), ~1059 (symmetric) |
| C-S Stretching | 600 - 800 |
Note: This table is predictive and based on computational studies of structurally similar benzothiazole derivatives. Specific experimental values for this compound may vary.
Conformational Landscape and Tautomeric Equilibria Studies
The study of the conformational landscape of this compound is essential for understanding its three-dimensional structure and how it might interact with other molecules. The presence of the methoxy and methylthio groups introduces rotational freedom, leading to different possible conformers. Theoretical calculations are the primary tool for investigating these conformational preferences, as they can determine the relative energies and stabilities of different spatial arrangements.
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for many benzothiazole derivatives. Specifically, the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), exhibits a well-studied tautomeric equilibrium between its thiol and thione forms. ccsenet.orgscispace.com Theoretical calculations, including those using the B3LYP functional, have shown that the thione tautomer of MBT is generally more stable than the thiol form. ccsenet.orgscispace.com
This compound is an S-methylated derivative of the thiol form of 6-methoxy-2-mercaptobenzothiazole. The methylation of the sulfur atom effectively "locks" the molecule in this form, preventing the direct thiol-thione tautomerism observed in the parent compound. However, other forms of tautomerism, while less common, could theoretically be explored. The primary focus of conformational studies on this molecule would be the rotational isomers (rotamers) arising from the orientation of the methoxy and methylthio groups relative to the benzothiazole ring system. The relative energies of these rotamers would be influenced by steric and electronic effects.
Table 2: Investigated Isomeric and Tautomeric Forms of Related Benzothiazoles
| Compound | Isomeric/Tautomeric Forms | Method of Study | Finding |
| 2-Mercaptobenzothiazole (MBT) | Thiol and Thione | DFT (B3LYP) | Thione form is more stable. ccsenet.orgscispace.com |
| 2-Aminobenzothiazole (ABT) | Amine and Imine | DFT (B3LYP) | Amine tautomer is more stable than the imine form. scispace.com |
| 2-Hydroxybenzothiazole (B105590) (OBT) | Ol and One | DFT (B3LYP) | Possibility of coexistence of 'ol' and 'one' tautomers. ccsenet.org |
Note: This table provides context from related compounds, as specific tautomeric equilibrium studies for this compound are not extensively documented in the literature.
Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 2 Methylthio Benzo D Thiazole
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of the 6-methoxy-2-(methylthio)benzo[d]thiazole core typically follows established routes for 2-substituted benzothiazoles, originating from 2-aminothiophenol (B119425) precursors. nih.govmdpi.com The key starting material for this specific compound is 4-methoxy-2-aminothiophenol. A common synthetic pathway involves a condensation reaction. For instance, the reaction of 4-methoxy-2-aminothiophenol with carbon disulfide in the presence of a base would form an intermediate dithiocarbamate, which then cyclizes to form 6-methoxybenzo[d]thiazole-2-thiol. The mechanism involves the nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular nucleophilic attack of the thiol group to form the thiazole (B1198619) ring. Subsequent S-alkylation of the resulting thiol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) proceeds via a standard Williamson ether synthesis-type mechanism (Sₙ2) to yield the final product, this compound.
Derivatization of this molecule can be mechanistically categorized into three main areas:
Reactions at the C-2 position: The 2-(methylthio) group is a key site for reactivity. It can be oxidized to a more reactive sulfonyl group, which then acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. cas.cn
Reactions at the C-6 methoxy (B1213986) group: The aryl ether linkage can be cleaved under strong acidic conditions to yield the corresponding phenol. nih.govwikipedia.org
Reactions on the benzene (B151609) ring: The C-6 methoxy group is an activating, ortho-para directing group, making the C-5 and C-7 positions susceptible to electrophilic aromatic substitution. wikipedia.org
Functional Group Transformations and Derivatization at Specific Positions
The strategic functionalization of this compound allows for the synthesis of a diverse range of derivatives. The reactivity at each key position can be selectively exploited.
The methylthio (-SMe) group at the C-2 position is a versatile handle for chemical modification. Its reactivity is significantly enhanced through oxidation.
Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. researchgate.net The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. The resulting 2-(methylsulfonyl)benzo[d]thiazole is particularly important as it possesses a highly effective leaving group for subsequent substitution reactions. acs.org
Nucleophilic Substitution: The C-2 position of the benzothiazole (B30560) ring is electron-deficient and thus susceptible to nucleophilic attack. While the methylthio group itself can be displaced, its conversion to the methylsulfonyl group dramatically increases the rate and scope of this reaction. The sulfonyl group is a superior leaving group, facilitating SₙAr reactions with a wide array of nucleophiles. cas.cn This allows for the introduction of various functionalities at the C-2 position.
| Reaction Type | Reagent(s) | Product at C-2 | Mechanistic Note |
|---|---|---|---|
| Oxidation | H₂O₂, Catalyst | -SOCH₃ (sulfoxide) or -SO₂CH₃ (sulfone) | Increases the leaving group ability of the substituent. researchgate.net |
| Substitution (on sulfone) | R-NH₂ (Amine) | -NHR (Amino) | SₙAr mechanism. |
| Substitution (on sulfone) | R-OH / Base (Alkoxide) | -OR (Alkoxy) | SₙAr mechanism. |
| Substitution (on sulfone) | R-SH / Base (Thiolate) | -SR (Thioether) | SₙAr mechanism. |
The methoxy group (-OCH₃) at the C-6 position is relatively stable, but it can undergo cleavage under specific, typically harsh, conditions.
Ether Demethylation: The most significant reaction of the 6-methoxy group is its cleavage to form a 6-hydroxy group (a phenol). This transformation is generally accomplished by treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). chem-station.comlibretexts.org The mechanism with HBr involves initial protonation of the ether oxygen, making it a better leaving group. longdom.org The bromide ion then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce methyl bromide and the 6-hydroxybenzothiazole (B183329) derivative. chem-station.com This unmasking of the phenolic hydroxyl group provides a new site for derivatization, such as acylation or alkylation. A similar demethylation has been reported for 6-methoxy-2-aminobenzothiazole using hydrobromic acid. nih.gov
Electrophilic Substitution: The benzothiazole nucleus is an aromatic system that can undergo electrophilic substitution. The reaction is heavily influenced by the existing substituents. The methoxy group at C-6 is a strong electron-donating group, which activates the benzene ring towards electrophilic attack. Due to resonance effects, it directs incoming electrophiles primarily to the positions ortho and para to itself. masterorganicchemistry.com In the case of the 6-methoxy substituent, the ortho positions are C-5 and C-7, while the para position is C-3 (part of the thiazole ring and not available for this type of substitution). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur regioselectively at the C-5 and C-7 positions. wikipedia.org
| Reaction | Reagent(s) | Expected Product(s) | Mechanistic Note |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 7-Nitro derivatives | Formation of nitronium ion (NO₂⁺) electrophile. wikipedia.org |
| Bromination | Br₂, FeBr₃ | 5-Bromo and 7-Bromo derivatives | Lewis acid polarizes Br₂ to generate electrophile. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 7-Acyl derivatives | Formation of acylium ion (RCO⁺) electrophile. |
Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich benzene portion of the nucleus is generally difficult and not a favored pathway unless strong electron-withdrawing groups are present. nih.gov For this compound, nucleophilic attack occurs preferentially at the C-2 position of the thiazole ring, as detailed in section 4.2.1.
Stereochemical and Regiochemical Control in Reactions
Regiochemical Control: As discussed previously, regioselectivity is a critical aspect of the reactivity of this compound. The directing effect of the C-6 methoxy group ensures that electrophilic aromatic substitution occurs predictably at the C-5 and C-7 positions. masterorganicchemistry.com The ratio of C-5 to C-7 substitution may be influenced by steric hindrance and the specific reaction conditions, but both are electronically favored over other positions on the benzene ring. Furthermore, the inherent electronic properties of the benzothiazole system direct nucleophiles to the C-2 position, demonstrating high regiochemical control in substitution reactions. acgpubs.org
Stereochemical Control: The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not relevant to its direct reactions. However, if this compound were used as a scaffold for the synthesis of chiral derivatives, for example, by introducing a chiral substituent via nucleophilic substitution at the C-2 position, then stereochemical control would become a crucial factor in the synthetic design.
Stability and Degradation Pathways in Different Chemical Environments
The benzothiazole ring is a relatively stable heterocyclic system, but it is susceptible to degradation under certain environmental and chemical conditions, particularly advanced oxidation processes. tandfonline.comnih.gov The stability of this compound is influenced by factors such as pH and the presence of oxidizing agents.
Studies on benzothiazole (BTH) and its derivatives have shown that degradation is often initiated by radical species like hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻). researchgate.netacs.org The degradation pathways can involve several mechanisms:
Attack on the Benzene Ring: The electron-rich benzene ring is a primary target for electrophilic radical species like •OH. This leads to hydroxylation at various positions, followed by potential ring-opening, ultimately resulting in the mineralization of the compound. acs.orgrsc.org The presence of the activating methoxy group may influence the initial sites of radical attack.
Attack on the Thiazole Ring: The thiazole portion of the molecule can also be degraded. Studies on 2-hydroxybenzothiazole (B105590) have shown that the thiazole ring can be preferentially broken down during oxidation. acs.org
Attack on the Side Chain: The methylthio group is also a potential site for oxidative attack. Atmospheric oxidation studies on related 2-methylbenzothiazole (B86508) show that radical attack can occur on the methyl group. nih.govresearchgate.netacs.org
The rate of degradation is highly dependent on the chemical environment. For instance, the degradation of BTH by sulfate radicals is more efficient under acidic conditions. tandfonline.comnih.gov The presence of certain anions, such as carbonates, can decrease the degradation rate by acting as radical scavengers. researchgate.net In aqueous environments, advanced oxidation processes (AOPs) utilizing UV light in combination with oxidants like peracetic acid have been shown to effectively degrade benzothiazoles through pathways involving hydroxylation and ring opening. rsc.org
Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methylthio Benzo D Thiazole Analogues
Impact of Substituent Variation at the C-2 Position on Biological Profiles
The C-2 position of the benzothiazole (B30560) scaffold is a primary site for chemical modification, and alterations at this position have a profound impact on the biological activity of the resulting analogues. The nature of the substituent at C-2 is a key determinant of the pharmacological properties of these compounds. nih.gov
Research has shown that the introduction of different functional groups at the C-2 position can significantly modulate the activity of 6-methoxybenzothiazole (B1296504) derivatives. For instance, the presence of a thiol group, an amino group, or a pyrazoline moiety can enhance the compound's potency. pharmacyjournal.in Furthermore, attaching a phenyl ring with a lipophilic group at this position has also been found to strengthen biological activity. pharmacyjournal.in
The versatility of the C-2 position allows for the introduction of a wide array of substituents, leading to diverse biological outcomes. For example, the synthesis of 2-substituted benzothiazoles has been a focus of medicinal chemistry to develop compounds with a range of activities, including antimicrobial and anticancer effects. ijpsr.comrjptonline.org The ability to readily modify this position makes it a critical handle for optimizing the therapeutic index of 6-Methoxy-2-(methylthio)benzo[d]thiazole analogues.
Table 1: Impact of C-2 Substituents on Biological Activity
| C-2 Substituent | General Impact on Biological Activity | Reference |
|---|---|---|
| Thiol (-SH) | Potential enhancement of activity | pharmacyjournal.in |
| Amino (-NH2) | Potential enhancement of activity | pharmacyjournal.in |
| Pyrazoline moiety | Potential enhancement of activity | pharmacyjournal.in |
| Phenyl with lipophilic group | Strengthens biological activity | pharmacyjournal.in |
| Various heterocyclic rings | Can impart diverse pharmacological properties | nih.gov |
Influence of the Methoxy (B1213986) Group at the C-6 Position on Activity Spectrum
The methoxy group (-OCH3) at the C-6 position of the benzothiazole ring is not merely a passive structural feature; it plays an active role in defining the biological activity spectrum of these compounds. SAR studies have consistently highlighted the importance of this substituent in enhancing the potency and modulating the pharmacological profile of benzothiazole analogues.
The presence of a methoxy group at the C-6 position has been specifically linked to increased anticancer activity. tandfonline.com This observation is supported by studies on various 6-methoxybenzothiazole derivatives which have demonstrated significant cytotoxic effects against cancer cell lines. ekb.eg The electron-donating nature of the methoxy group can influence the electronic properties of the entire benzothiazole ring system, which in turn can affect its interaction with biological targets.
Table 2: Influence of C-6 Methoxy Group on Biological Activities
| Biological Activity | Influence of C-6 Methoxy Group | Reference |
|---|---|---|
| Anticancer | Generally enhances potency | tandfonline.com |
| Antimicrobial | Can contribute to activity | ekb.eg |
| Anti-inflammatory | Observed in some derivatives | iosrjournals.org |
Comprehensive Analysis of Substitution Patterns on the Benzene (B151609) and Thiazole (B1198619) Rings
A comprehensive understanding of the SAR of this compound analogues requires an analysis of substitution patterns on both the benzene and thiazole rings. The interplay of substituents at various positions on this bicyclic system is a critical determinant of the resulting biological activity. benthamscience.comdntb.gov.ua
Simultaneously, modifications on the thiazole ring, particularly at the C-2 position as discussed earlier, are pivotal. The combination of specific substituents on both rings can lead to synergistic effects on biological activity. This comprehensive approach to SAR allows for the rational design of novel analogues with improved potency and selectivity.
Table 3: Effect of Substitution Patterns on Biological Activity
| Ring | Position | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|---|
| Benzene | C-6 | Methoxy (-OCH3) | Enhances potency | pharmacyjournal.in |
| Benzene | C-6 | Nitro (-NO2), Cyano (-CN) | Increases antiproliferative activity | nih.gov |
| Thiazole | C-2 | Thiol (-SH), Amino (-NH2) | Strengthens activity | pharmacyjournal.in |
| Thiazole | C-2 | Phenyl with lipophilic group | Strengthens activity | pharmacyjournal.in |
Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Modeling
To further elucidate the complex relationship between the chemical structure of benzothiazole analogues and their biological activity, researchers have employed Quantitative Structure-Activity Relationship (QSAR) and computational SAR modeling techniques. These in silico methods provide valuable insights into the physicochemical properties that govern the therapeutic potential of these compounds.
QSAR studies on benzothiazole derivatives have successfully developed models with good predictive capabilities for a range of biological activities, including anticancer and anthelmintic effects. benthamdirect.comallsubjectjournal.comaip.org These models often utilize molecular descriptors that quantify various structural features, such as electronic, steric, and hydrophobic properties. For instance, a QSAR study on benzothiazole derivatives as p56lck inhibitors identified subdivided surface area, water-accessible surface area, and partial charge as major contributing descriptors. benthamdirect.com
Computational SAR modeling, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has also been applied to benzothiazole analogues. ijpsr.com These 3D-QSAR methods can provide detailed information about the steric and electrostatic fields around the molecules, which is crucial for understanding their interaction with biological targets. Such computational approaches are instrumental in guiding the design and optimization of new and more potent this compound analogues.
Pharmacophore Elucidation for Biological Activity
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For this compound and its analogues, elucidating the key pharmacophoric features is crucial for understanding their mechanism of action and for designing novel compounds with enhanced therapeutic properties.
Studies have suggested that for certain biological activities, specific structural motifs within the benzothiazole scaffold are indispensable. For example, in some contexts, a benzylamine (B48309) moiety attached to the benzothiazole ring has been identified as a critical pharmacophoric group. nih.gov This suggests that the spatial arrangement of the aromatic ring, the amine linker, and the benzothiazole core is vital for target recognition and binding.
Computational docking studies, which predict the binding orientation of a ligand within the active site of a target protein, can further refine our understanding of the pharmacophore. nih.gov By analyzing the interactions between the benzothiazole analogue and its biological target, researchers can identify key hydrogen bond donors and acceptors, hydrophobic regions, and other features that contribute to binding affinity. This information is invaluable for the rational design of new derivatives with improved biological profiles.
In Vitro Biological Activity and Molecular Mechanism Studies of 6 Methoxy 2 Methylthio Benzo D Thiazole Derivatives
Antimicrobial Activity Evaluation (In Vitro)
Derivatives of 6-methoxy-2-(methylthio)benzo[d]thiazole have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies have demonstrated that 6-methoxybenzothiazole (B1296504) derivatives possess notable antibacterial properties. For instance, newly synthesized methoxy-substituted benzothiazole (B30560) derivatives have shown potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its resistance to a range of antimicrobial agents. rjptonline.org In one study, compounds K-03, K-05, and K-06 exhibited significant antibacterial activity against P. aeruginosa at concentrations of 50µg/ml and 100µg/ml, comparable to the standard drug procaine (B135) penicillin. rjptonline.org Another study focused on novel N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives, which were tested against a panel of bacteria. The results indicated that certain derivatives were particularly active against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. mdpi.com
Table 1: Antibacterial Activity of 6-Methoxybenzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Methoxy-substituted benzothiazole (K-03, K-05, K-06) | Pseudomonas aeruginosa | Potent activity at 50µg/ml and 100µg/ml | rjptonline.org |
| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives (2b, 2e) | Staphylococcus aureus | Active | mdpi.com |
| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives (2b, 2e) | Pseudomonas aeruginosa | Active | mdpi.com |
| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives (2b, 2e) | Escherichia coli | Active | mdpi.com |
Antifungal Activity Assessment
The antifungal potential of 6-methoxybenzothiazole derivatives has also been investigated. The aforementioned study on N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives also revealed activity against the opportunistic fungal pathogen Candida albicans. mdpi.com Specifically, compounds 2b and 2e from this series were identified as the most active against C. albicans. mdpi.com
Table 2: Antifungal Activity of 6-Methoxybenzothiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide derivatives (2b, 2e) | Candida albicans | Active | mdpi.com |
Investigations into Antimicrobial Resistance Modulation
Currently, there is limited specific information available in the scientific literature regarding the role of this compound derivatives in the modulation of antimicrobial resistance mechanisms, such as efflux pump inhibition or the inhibition of resistance-conferring enzymes like beta-lactamases. While the broader class of benzothiazoles has been explored for various antibacterial strategies, dedicated studies on the resistance-modulating effects of this particular methoxy-substituted scaffold are not extensively reported.
Anticancer Activity against Established Cell Lines (In Vitro)
The anticancer properties of 6-methoxybenzothiazole derivatives have been a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.
Anti-proliferative and Cytotoxic Effects on Human Cancer Cell Lines
Derivatives of 6-methoxybenzothiazole have demonstrated cytotoxic effects against various human cancer cell lines. One study highlighted the cytotoxic potential of 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), a synthetically prepared derivative, against tumor cells. nih.gov Another investigation into a series of benzothiazole derivatives as antimitotic agents, which included 6-methoxy-substituted compounds, showed potent antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and U87MG (glioblastoma). nih.gov The most potent of these derivatives displayed IC50 values in the nanomolar range. nih.gov In a study of benzothiazole derivatives in pancreatic and paraganglioma cancer cells, it was noted that the presence of an electron-donating methoxy (B1213986) group could decrease the antiproliferative activity compared to derivatives with electron-withdrawing substituents. semanticscholar.orgmdpi.com
Table 3: Anti-proliferative and Cytotoxic Effects of 6-Methoxybenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | Human leukemia HL60 and U937 cells | Growth inhibition and cytotoxicity observed | nih.gov |
| 6-methoxybenzothiazole derivatives | HeLa, MCF7, U87MG | Nanomolar range for most potent derivatives | nih.gov |
| Benzothiazole derivative with m-methoxy substituent (4g) | AsPC-1, Capan-2, BxPC-3 (Pancreatic), PTJ64i, PTJ86i (Paraganglioma) | Decreased activity compared to lead compound | semanticscholar.orgmdpi.com |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest
Research into the molecular mechanisms underlying the anticancer effects of 6-methoxybenzothiazole derivatives has revealed their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
A key study on the derivative AMBAN (2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile) in human leukemia HL60 and U937 cells demonstrated that its apoptotic activity is mediated through the mitochondrial pathway. nih.gov The compound was found to increase the levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function triggers the release of cytochrome c, which in turn activates caspases 9 and 3, key executioner enzymes in the apoptotic cascade. nih.gov The study also identified the involvement of p38 MAPK activation in the apoptotic signaling pathway. nih.gov
Furthermore, studies on other potent 6-methoxybenzothiazole derivatives have shown that they can induce cell cycle arrest. nih.gov Flow cytometry experiments on HeLa, MCF7, and U87MG cells treated with these derivatives indicated an arrest at the G2/M phase of the cell cycle at an early time point (24 hours). nih.gov This cell cycle arrest is then followed by the induction of apoptotic cell death after 72 hours of treatment. nih.gov This suggests a multi-pronged mechanism where the compounds first halt cell proliferation and then trigger their elimination through apoptosis.
Molecular Interaction Studies with Biological Macromolecules
The therapeutic potential of many small molecules, including derivatives of this compound, is intrinsically linked to their ability to interact with and modulate the function of biological macromolecules such as nucleic acids and proteins. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Derivatives of the benzothiazole scaffold have been shown to interact with DNA through various mechanisms, primarily non-covalent interactions that include groove binding and intercalation. While direct studies on this compound derivatives are limited, research on structurally related 6-amidino-2-arylbenzothiazoles provides significant insights into potential DNA binding modes. These studies have revealed that such compounds can engage with the DNA double helix through both minor groove binding and intercalation. nih.gov
Intercalation involves the insertion of the planar benzothiazole ring system between the base pairs of the DNA, leading to a distortion of the DNA structure, which can interfere with replication and transcription processes. This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA base pairs.
Alternatively, minor groove binding involves the compound fitting into the minor groove of the DNA helix. This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the molecule and the walls of the DNA groove. The specific substituents on the benzothiazole core play a crucial role in determining the preferred mode of binding and the sequence selectivity of the interaction. For some benzothiazole derivatives, studies have suggested that they act as DNA minor groove-binding agents rather than intercalators. researchgate.net The methoxy and methylthio groups of the parent compound could influence the electronic and steric properties that dictate the nature and strength of its derivatives' interactions with DNA.
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of small molecules to the active sites of proteins. These studies provide valuable information on the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-protein complex.
Studies on 6-methoxybenzothiazole derivatives have explored their interactions with various protein targets. For instance, novel N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide derivatives have been investigated for their antimicrobial activity through molecular docking studies with the DNA gyrase subunit B of Staphylococcus aureus. benthamdirect.com DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antimicrobial agents. The docking studies revealed that these compounds could fit into the ATP-binding site of the enzyme, forming key interactions with amino acid residues, which is suggestive of a potential mechanism for their antimicrobial effects. benthamdirect.com
In another example, a computational and experimental study on a 2-(methylthio)-benzothiazole derivative's interaction with lysozyme (B549824) highlighted the predominance of aromatic and hydrophobic Van der Waals interactions. mdpi.com Specifically, T-shaped π-π stacking interactions between the benzothiazole's benzene (B151609) ring and aromatic amino acid residues of the protein were identified as significant contributors to the stability of the complex. mdpi.com Furthermore, pi-alkyl interactions involving the 2-(methylthio)-benzothiazole moiety and non-aromatic amino acid residues were also observed to be important for the stability of the docking complex. mdpi.com
These studies underscore the importance of both the 6-methoxy and the 2-methylthio substituents in guiding the molecular interactions with protein targets. The methoxy group can act as a hydrogen bond acceptor, while the methylthio group can engage in hydrophobic and other non-covalent interactions. The collective findings from molecular docking and simulation studies on related compounds suggest that derivatives of this compound are likely to exhibit specific binding modes within the active sites of various protein targets, governed by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking.
Below is an interactive data table summarizing the types of molecular interactions observed in studies of closely related benzothiazole derivatives with protein targets.
| Derivative Class | Protein Target | Key Interacting Residues (Example) | Types of Interactions Observed |
| 6-Methoxybenzothiazole-piperazines | S. aureus DNA Gyrase Subunit B | Not specified in abstract | Binding to ATP-binding site |
| 2-(Methylthio)-benzothiazole derivative | Lysozyme | TRP108, ALA107, ILE98, ASN103, ASP101 | Aromatic edge-to-face (T-shaped) π-π stacking, pi-alkyl interactions, conventional hydrogen bonding, electrostatic bonds |
Future Research Trajectories and Advanced Applications in Chemical Biology
Rational Design and Synthesis of Next-Generation Benzothiazole (B30560) Scaffolds
The rational design of next-generation benzothiazole scaffolds is a key area of research aimed at enhancing the therapeutic potential of this chemical class. This approach involves the strategic modification of the core benzothiazole structure to optimize its pharmacological properties.
One common strategy is the introduction of various substituents at different positions of the benzothiazole ring to explore structure-activity relationships (SAR). For instance, the synthesis of 2,6-substituted-benzo[d]thiazole analogues has been achieved through efficient one-pot, three-component condensation reactions. conicet.gov.ar These methods offer the advantages of short reaction times and high yields, facilitating the rapid generation of diverse compound libraries.
Another approach involves the bioisosteric replacement of specific functional groups to improve potency, selectivity, or pharmacokinetic profiles. For example, the mercapto-triazole ring in some benzothiazole derivatives has been replaced with other heterocycles like imidazole, triazole, and tetrazole to investigate the impact on their biological activity. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool for the preparation of benzothiazole derivatives. This technique has been successfully employed in the condensation reaction of ortho-aminothiophenol with various fatty acids, using P4S10 as a catalyst, to produce 2-substituted benzothiazoles in high yields and with short reaction times. nih.gov
The following table provides examples of synthesized benzothiazole derivatives and their reported biological activities, illustrating the outcomes of rational design strategies.
| Compound ID | Modification | Biological Activity | Reference |
| 4a | 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl) methyl]-naphthalen-2-ol | Antimosquito properties | conicet.gov.ar |
| 5i | 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide with a long alkoxy chain | Anticonvulsant activity | nih.gov |
| 7e | N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide | Anticancer activity | mdpi.com |
| B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Dual anticancer and anti-inflammatory activities | nih.gov |
Integration of 6-Methoxy-2-(methylthio)benzo[d]thiazole and its Analogues into Fragment-Based Drug Discovery Programs
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds against a variety of biological targets. vu.nl This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a target protein. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. vu.nl
The thiazole (B1198619) scaffold is considered a valuable building block in FBDD due to its presence in numerous biologically active compounds. nih.gov Fragment-sized thiazoles have been identified as hits in several screening campaigns, highlighting their potential as starting points for drug discovery programs. nih.gov
The integration of this compound and its analogues into FBDD programs would involve the following steps:
Library Design and Curation: A focused library of fragment-sized benzothiazoles, including derivatives of this compound, would be assembled. These fragments would adhere to the "Rule of Three," which provides guidelines for the physicochemical properties of fragments. nih.gov
Fragment Screening: The library would be screened against a specific biological target using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). These methods can detect the weak binding interactions that are characteristic of fragments.
Hit Validation and Optimization: Confirmed hits would be validated, and their binding modes would be characterized, often through X-ray crystallography. This structural information would then guide the optimization process, which can involve fragment growing, linking, or merging to increase potency and selectivity. unina.it
The table below outlines a conceptual workflow for integrating benzothiazole fragments into an FBDD program.
| Step | Description | Key Considerations |
| 1. Library Creation | Assemble a diverse library of fragment-sized benzothiazoles. | Adherence to "Rule of Three," chemical diversity, and synthetic tractability. |
| 2. Primary Screening | Screen the fragment library against the target of interest using a high-throughput biophysical method. | Sensitivity of the assay to detect weak binding and minimization of false positives. |
| 3. Hit Confirmation | Validate the initial hits using orthogonal biophysical techniques. | Confirmation of direct binding to the target. |
| 4. Structural Biology | Determine the crystal structure of the target in complex with the fragment hit. | Provides detailed information on the binding mode and guides optimization. |
| 5. Fragment Evolution | Grow, link, or merge fragments to design more potent compounds. | Maintaining favorable physicochemical properties during optimization. |
Application of Artificial Intelligence and Machine Learning in Predictive Medicinal Chemistry
In the context of this compound and its analogues, AI and ML can be utilized in several ways:
Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel benzothiazole derivatives. This can include predicting their efficacy, toxicity, and pharmacokinetic profiles (ADMET properties), thereby reducing the need for extensive experimental testing. researchgate.net
De Novo Drug Design: Generative AI models can design novel benzothiazole scaffolds with desired properties. These models can explore a vast chemical space to identify molecules that are predicted to be potent and selective for a specific target.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel benzothiazole analogues. These tools can analyze complex molecules and propose step-by-step reaction pathways, saving time and resources in the laboratory. biopharmatrend.comnih.gov
The following table summarizes the potential applications of AI and ML in the medicinal chemistry of benzothiazoles.
| Application | AI/ML Technique | Potential Impact |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning | More efficient identification of promising drug candidates with desirable properties. mirabaud.com |
| Virtual Screening | Molecular Docking simulations enhanced with ML scoring functions | Faster and more accurate identification of potential hits from large compound libraries. |
| Generative Chemistry | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Design of novel benzothiazole scaffolds with optimized properties. |
| Retrosynthesis Prediction | Transformer-based models, Monte Carlo tree search | Acceleration of the synthesis of novel benzothiazole derivatives. biopharmatrend.com |
Exploration of Novel Biological Targets and Mechanistic Paradigms in Disease Models
Benzothiazole derivatives have been shown to interact with a wide range of biological targets, leading to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Future research will focus on identifying novel biological targets for this compound and its analogues and elucidating their mechanisms of action in various disease models.
One area of interest is the targeting of proteins involved in cancer progression. Benzothiazoles have been reported to interfere with key signaling pathways that are dysregulated in cancer, such as those involving vascular endothelial growth factor (VEGF), epidermal growth factor receptor (EGFR), and various kinases. nih.gov The exploration of novel targets within these pathways could lead to the development of more effective and selective anticancer agents.
In the context of neurodegenerative diseases like Alzheimer's disease, benzothiazole derivatives have been investigated as multi-target-directed ligands (MTDLs). researchgate.net These compounds are designed to interact with multiple biological targets that are relevant to the disease pathology, such as histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). researchgate.net
The following table highlights some of the biological targets that have been explored for benzothiazole derivatives and the corresponding therapeutic areas.
| Biological Target | Therapeutic Area | Reference |
| Kinases (e.g., EGFR, VEGFR) | Cancer | nih.gov |
| Histone Deacetylases (HDACs) | Cancer | |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | researchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |
| Various bacterial and fungal enzymes | Infectious Diseases | ekb.eg |
Development of Prodrug Strategies and Targeted Delivery Approaches (Conceptual)
Prodrug strategies and targeted delivery approaches are designed to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. wiley-vch.de These strategies can be conceptually applied to this compound and its analogues to enhance their therapeutic efficacy and reduce off-target effects.
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. e-bookshelf.de The design of a prodrug can help to overcome challenges such as poor solubility, low bioavailability, and lack of site-specificity. researchgate.net For example, a prodrug of a benzothiazole derivative could be designed to be selectively activated in a tumor environment, thereby increasing its concentration at the site of action and minimizing systemic toxicity. e-bookshelf.de
Targeted delivery approaches aim to deliver a drug specifically to the desired tissue or cells. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody, peptide, or small molecule, that recognizes a specific receptor or antigen on the target cells. researchgate.net
The table below outlines some conceptual prodrug and targeted delivery strategies that could be applied to benzothiazole derivatives.
| Strategy | Description | Potential Advantage |
| Enzyme-Activated Prodrugs | A prodrug that is activated by an enzyme that is overexpressed in the target tissue (e.g., tumors). | Increased selectivity and reduced systemic toxicity. e-bookshelf.de |
| Antibody-Drug Conjugates (ADCs) | A benzothiazole derivative is conjugated to a monoclonal antibody that targets a tumor-specific antigen. | Targeted delivery of the cytotoxic agent to cancer cells. |
| Peptide-Drug Conjugates | A benzothiazole derivative is linked to a peptide that binds to a specific receptor on the target cells. | Enhanced cellular uptake and targeted delivery. |
| Nanoparticle-Based Delivery | Encapsulation of a benzothiazole derivative in nanoparticles (e.g., liposomes, polymers) to improve its solubility and pharmacokinetic profile. | Improved bioavailability and controlled release of the drug. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
